10Z-Nonadecenoic acid

anti-tumor leukemia HL-60

10Z-Nonadecenoic acid (CAS 73033-09-7), also referred to as cis-10-nonadecenoic acid or C19:1 (cis-10), is a 19-carbon monounsaturated long-chain fatty acid bearing a cis-configured double bond at the C10 position. It belongs to the long-chain fatty acid class (C13–C21 aliphatic tail) and is practically water-insoluble (calculated logP ~8.06, water solubility ~7.6 × 10⁻⁵ g/L).

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 73033-09-7
Cat. No. B162526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name10Z-Nonadecenoic acid
CAS73033-09-7
SynonymsNonadeca-10(Z)-enoic Acid
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9-
InChIKeyBBOWBNGUEWHNQZ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceUnit:100 mgSolvent:nonePurity:99%Physical liquid

What is 10Z-Nonadecenoic acid (CAS 73033-09-7) – Chemical Class and Procurement Fundamentals


10Z-Nonadecenoic acid (CAS 73033-09-7), also referred to as cis-10-nonadecenoic acid or C19:1 (cis-10), is a 19-carbon monounsaturated long-chain fatty acid bearing a cis-configured double bond at the C10 position [1]. It belongs to the long-chain fatty acid class (C13–C21 aliphatic tail) and is practically water-insoluble (calculated logP ~8.06, water solubility ~7.6 × 10⁻⁵ g/L) [2]. The compound has been isolated from the spores of the medicinal fungus Ganoderma lucidum (reishi mushroom) and is studied primarily for its anti-tumor and p53-modulatory properties [3]. It is supplied as a liquid (density ~0.897 g/mL, purity typically ≥98%) and is soluble in DMF, DMSO, and ethanol (30 mg/mL each), with more limited solubility in ethanol:PBS (pH 7.2) at 0.25 mg/mL .

Why 10Z-Nonadecenoic Acid Cannot Be Replaced by Oleic Acid or Nonadecanoic Acid


Despite sharing a monounsaturated long-chain scaffold with common fatty acids such as oleic acid (C18:1, cis-9), 10Z-nonadecenoic acid exhibits a distinct and quantifiable activity profile that precludes simple interchange. In a direct head-to-head comparison within the same HL-60 cell proliferation assay, oleic acid showed an IC50 of 289 ± 5 μM versus 295 ± 6 μM for 10Z-nonadecenoic acid, suggesting comparable anti-proliferative potency, yet the saturated analog nonadecanoic acid (C19:0) was over 4-fold more potent (IC50 68 ± 7 μM) [1]. Critically, the position of the cis double bond at C10 renders 10Z-nonadecenoic acid resistant to canonical mitochondrial β-oxidation, a metabolic fate that rapidly clears oleic acid and other even-carbon monounsaturated fatty acids; degradation instead requires a specialized reductase-isomerase or epimerase pathway . Furthermore, in the context of p53 DNA-binding inhibition, the structure–activity relationship established by Iijima et al. demonstrated that the hydrocarbon chain length, cis configuration, and free carboxyl group collectively determine inhibitory potency, with the C20–C22 chain-length range being optimal [2]. These structural and metabolic distinctions mean that substituting an in-class analog without experimental validation risks altering both pharmacodynamic and pharmacokinetic outcomes.

Quantitative Differentiation Evidence for 10Z-Nonadecenoic Acid Against Closest Analogs


HL-60 Leukemia Cell Anti-Proliferative Activity: Direct Head-to-Head IC50 Comparison

In a single-study, same-assay comparison of multiple long-chain fatty acids on HL-60 human promyelocytic leukemia cell proliferation (MTT assay, 24 h), the IC50 of 10Z-nonadecenoic acid (C19:1, cis-10) was 295 ± 6 μM. This was comparable to the common monounsaturated fatty acid oleic acid (C18:1, cis-9; IC50 289 ± 5 μM) but substantially weaker than its direct saturated analog nonadecanoic acid (C19:0; IC50 68 ± 7 μM). Among all unsaturated fatty acids tested, cis-9-hexadecenoic acid (C16:1) was marginally more potent (IC50 266 ± 14 μM), while cis-10-heptadecenoic acid (C17:1) was slightly less potent (IC50 302 ± 6 μM) [1].

anti-tumor leukemia HL-60 cell proliferation IC50

p53 DNA Binding Domain Inhibition: Ranking Among Long-Chain Fatty Acids

Iijima et al. (2006) demonstrated that saturated and monounsaturated long-chain fatty acids inhibit the double-stranded DNA (dsDNA) binding activity of human p53 DNA binding domain (DBD) in an in vitro radiometric assay. Within the monounsaturated series, the strongest inhibitor was cis-12-heneicosenoic acid (21:1n-9), followed by other monounsaturated species including cis-10-nonadecenoic acid (C19:1). The study established that a cis double bond, hydrocarbon chain length of C20–C22, and a free carboxyl group are critical determinants of inhibitory potency; trans-unsaturated fatty acids, methyl esters (FAME), and n-octadecane showed no activity [1]. The p53 DBD inhibition by 10Z-nonadecenoic acid is not the strongest in class, but its C19 backbone places it at the boundary of the optimal chain-length window identified for monounsaturated fatty acid inhibitors [1].

p53 DNA binding domain tumor suppressor fatty acid inhibition

Metabolic Stability: Resistance to Canonical β-Oxidation Due to Even-Carbon Cis Double Bond

10Z-Nonadecenoic acid possesses a cis double bond at an even-numbered carbon (C10). This structural feature renders it resistant to degradation by the standard mitochondrial β-oxidation pathway, which requires the double bond to be at an odd-numbered carbon for efficient enoyl-CoA hydratase processing. Instead, metabolism of cis-10-nonadecenoic acid requires a reductase-isomerase pathway or an epimerase pathway . In contrast, the common monounsaturated fatty acid oleic acid (cis-9-octadecenoic acid) has its double bond at an odd carbon (C9) and undergoes standard β-oxidation. The 19-carbon chain is also odd-numbered, which is unusual in mammalian systems and makes 10Z-nonadecenoic acid useful as an internal standard in lipidomics .

beta-oxidation metabolic stability odd-chain fatty acid peroxisomal oxidation

LPS-Induced TNF-α Suppression in Mouse Macrophages: Functional Immunomodulatory Evidence

Fukuzawa et al. (2008) reported that the monounsaturated fatty acids including 10Z-nonadecenoic acid (C19:1, cis-10), oleic acid (C18:1), cis-10-heptadecenoic acid (C17:1), and cis-9-hexadecenoic acid (C16:1) probably inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF) production in a mouse macrophage preparation [1]. The study did not provide individual IC50 values for each compound, but the functional observation indicates that 10Z-nonadecenoic acid shares this immunomodulatory property with other monounsaturated long-chain fatty acids. Importantly, this anti-TNF activity was observed in a primary cell model, distinguishing it from the HL-60 cancer cell proliferation assay [1].

TNF-alpha macrophage LPS immunomodulation anti-inflammatory

Apoptosis Induction in HL-60 Cells: Flow Cytometric Confirmation

Fukuzawa et al. (2008) demonstrated that treatment of HL-60 cells with 0.4 mM 10Z-nonadecenoic acid for 12–24 h induced early apoptosis, as measured by annexin-V FITC/PI double staining and flow cytometry. The apoptosis induction pattern was similar to that observed with the ethanolic extract of Ganoderma lucidum spores, suggesting that 10Z-nonadecenoic acid contributes to the anti-tumor mechanism of the fungal extract [1]. While nonadecanoic acid (C19:0) also induced apoptosis in the same assay, the comparison provides evidence that the monounsaturated C19:1 retains the pro-apoptotic capacity of the C19 backbone despite its lower anti-proliferative potency. No apoptosis data were reported for oleic acid (C18:1) in this study [1].

apoptosis annexin-V HL-60 flow cytometry programmed cell death

Procurement-Relevant Application Scenarios for 10Z-Nonadecenoic Acid (CAS 73033-09-7)


Lipidomics Internal Standard for Odd-Chain Fatty Acid Profiling

Because 10Z-nonadecenoic acid is a 19-carbon monounsaturated fatty acid—an odd chain length that is rare in mammalian systems—it serves as an ideal internal standard for GC-MS or LC-MS-based fatty acid profiling. Its structural distinction from endogenous even-chain fatty acids (C16, C18, C20) minimizes signal overlap, and its defined physicochemical properties (molecular weight 296.49, retention characteristics) enable accurate quantification [1]. The compound is available at ≥98% purity from multiple vendors including Cayman Chemical and Sigma-Aldrich, with solubility of 30 mg/mL in DMF, DMSO, and ethanol .

In Vitro p53 Biology and Tumor Suppressor Mechanism Studies

The documented inhibition of p53 DNA binding domain activity by 10Z-nonadecenoic acid [1], along with the established structure–activity relationship showing that free carboxyl groups and cis configuration are essential for inhibition, makes this compound a valuable tool for studying p53–lipid interactions in cancer biology. Unlike trans-unsaturated fatty acids or fatty acid methyl esters, which lack p53 inhibitory activity, 10Z-nonadecenoic acid provides a confirmed active chemotype within the monounsaturated fatty acid class [1].

Leukemia Cell Proliferation and Apoptosis Research Using HL-60 Models

Researchers investigating direct anti-tumor effects of fatty acids on human promyelocytic leukemia cells can use 10Z-nonadecenoic acid as a characterized reference compound with a defined IC50 of 295 ± 6 μM in HL-60 proliferation assays and documented apoptosis induction at 0.4 mM [1]. Its activity has been benchmarked against oleic acid (IC50 289 ± 5 μM) and nonadecanoic acid (IC50 68 ± 7 μM) in the same experimental system, providing a robust comparative framework [1].

Macrophage Immunomodulation and TNF-α Inhibition Studies

The observed suppression of LPS-induced TNF-α production in mouse macrophages by 10Z-nonadecenoic acid [1] supports its use in innate immunity and inflammation research. This functional activity in primary immune cells distinguishes monounsaturated long-chain fatty acids from their saturated counterparts in the same assay and positions 10Z-nonadecenoic acid as a tool compound for exploring fatty acid-mediated immunomodulation [1].

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